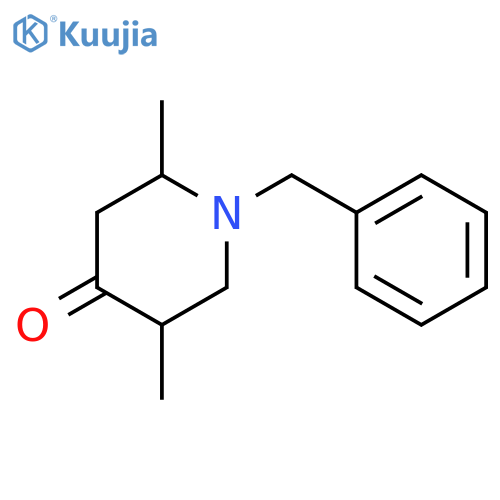Cas no 63791-75-3 (4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-)

63791-75-3 structure
商品名:4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-
- 1-benzyl-2,5-dimethylpiperidin-4-one
- EN300-78838
- CS-0261526
- SB43904
- DTXSID90484517
- 63791-75-3
-
- MDL: MFCD00480734
- インチ: InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
- InChIKey: GALZSXMMVXOBQW-UHFFFAOYSA-N
- ほほえんだ: CC1CN(CC2=CC=CC=C2)C(C)CC1=O
計算された属性
- せいみつぶんしりょう: 217.14677
- どういたいしつりょう: 217.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-78838-5.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 5.0g |
$2525.0 | 2023-02-12 | |
| Enamine | EN300-78838-0.25g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.25g |
$431.0 | 2023-02-12 | |
| Enamine | EN300-78838-10.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 10.0g |
$3746.0 | 2023-02-12 | |
| 1PlusChem | 1P00IBQK-50mg |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 50mg |
$303.00 | 2024-04-22 | |
| 1PlusChem | 1P00IBQK-1g |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 1g |
$1139.00 | 2024-04-22 | |
| Enamine | EN300-78838-0.05g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.05g |
$202.0 | 2023-02-12 | |
| Enamine | EN300-78838-2.5g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 2.5g |
$1707.0 | 2023-02-12 | |
| Enamine | EN300-78838-0.1g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.1g |
$301.0 | 2023-02-12 | |
| Enamine | EN300-78838-1.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 1.0g |
$871.0 | 2023-02-12 | |
| 1PlusChem | 1P00IBQK-500mg |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 500mg |
$902.00 | 2024-04-22 |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
63791-75-3 (4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
